molecular formula C15H14N2O4S B4876930 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-thienylmethyl)ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-thienylmethyl)ethanediamide

Cat. No. B4876930
M. Wt: 318.3 g/mol
InChI Key: DIHKSMYDBZUQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-thienylmethyl)ethanediamide, commonly known as BDB, is a psychoactive drug that belongs to the amphetamine class of drugs. BDB is a chemical analog of the popular drug MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy. BDB has been the subject of extensive scientific research due to its potential therapeutic applications in treating various mental health disorders.

Mechanism of Action

BDB works by increasing the release and inhibiting the reuptake of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
BDB has been shown to have a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. BDB also increases the release of oxytocin, a hormone that plays a critical role in social bonding and attachment.

Advantages and Limitations for Lab Experiments

BDB has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it has a relatively long half-life, which makes it easier to study its effects over time. However, BDB also has some limitations, including its potential for abuse and its potential to cause adverse effects on the cardiovascular system.

Future Directions

There are several future directions for research on BDB. One area of interest is its potential use in treating substance use disorders, particularly in combination with other psychotherapeutic interventions. Another area of interest is its potential use in enhancing social bonding and attachment in individuals with social anxiety or autism spectrum disorders. Further research is needed to fully understand the potential therapeutic applications of BDB and its mechanisms of action.
In conclusion, BDB is a psychoactive drug that has been the subject of extensive scientific research due to its potential therapeutic applications in treating various mental health disorders. BDB works by increasing the release and inhibiting the reuptake of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. While BDB has several advantages for use in laboratory experiments, further research is needed to fully understand its potential therapeutic applications and mechanisms of action.

Synthesis Methods

BDB can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with thioacetic acid, followed by reduction with sodium borohydride and reductive amination with ethylenediamine. The final product is purified through recrystallization to obtain BDB in its pure form.

Scientific Research Applications

BDB has been studied extensively for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). BDB has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a critical role in regulating mood and emotions.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(15(19)17-8-11-2-1-5-22-11)16-7-10-3-4-12-13(6-10)21-9-20-12/h1-6H,7-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKSMYDBZUQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.